2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Description
Properties
IUPAC Name |
N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(17)16-18/h2-8,18H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWQAGUQFBCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154406 | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124489-20-9 | |
| Record name | 2-(Hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124489-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124489209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-PhIP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2M95KK23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
N2-OH-PhIP, also known as N-Hydroxy phip or 2-Hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine, primarily targets the cytochrome P4501B1 (CYP1B1) enzyme. This enzyme is a member of the dioxin-inducible CYP1 family and is constitutively expressed in most human tissues, including colon and breast. It plays a crucial role in the metabolism of numerous chemically diverse carcinogens.
Mode of Action
N2-OH-PhIP is metabolized by human CYP1B1 to three products: N2-OH-PhIP itself, a mutagenic activation product; 4’-OH-PhIP, a detoxification product; and 2-OH-PhIP, the mutagenic potential of which is unknown. The formation of N2-OH-PhIP, a potent mutagen, indicates that CYP1B1 may play an important role in PhIP-mediated carcinogenesis.
Biochemical Pathways
The metabolism of N2-OH-PhIP is extensive and involves both the formation of bioactivated as well as detoxification metabolites. The first pre-carcinogenic metabolite formed during PhIP metabolism is N2-OH-PhIP, which occurs primarily by hepatic CYP1A2, and to a lesser extent by extra-hepatic CYP1A1 and 1B1. N2-OH-PhIP can then undergo detoxification reactions (i.e., glucuronidation) or reactions that generate reactive metabolites (i.e., sulfation).
Pharmacokinetics
The pharmacokinetics of N2-OH-PhIP involve its uptake, metabolism, and excretion. ABC transporters such as Mdr1a/1b, Bcrp1, Mrp2, and Mrp3 play a significant role in the disposition of activated PhIP metabolites. These transporters contribute to the biliary excretion and sinusoidal secretion of the pre-carcinogenic metabolite N2-OH-PhIP.
Result of Action
The result of N2-OH-PhIP’s action is the formation of a potent mutagen, which is implicated in the etiology of human colon and breast cancer. The formation of N2-OH-PhIP, a potent mutagen, indicates that CYP1B1 may play an important role in PhIP-mediated carcinogenesis.
Action Environment
The action of N2-OH-PhIP can be influenced by environmental factors such as diet and the presence of other substances. For instance, PhIP is an abundant dietary carcinogen, formed during high-temperature cooking of meat. The presence of other substances, such as dioxins, can induce the CYP1 family of enzymes, which includes CYP1B1, the primary target of N2-OH-PhIP.
Biochemical Analysis
Biochemical Properties
N2-OH-PhIP is formed from PhIP via N-hydroxylation at the amine group by enzymes such as CYP1A1 and CYP1A2. This metabolite can then undergo further reactions to form N2-acetoxy-PhIP and N2-sulfonyloxy-PhIP, catalyzed by acetyltransferases and sulfotransferases, respectively. These metabolites are unstable and can form adducts with DNA purines.
Cellular Effects
The effects of N2-OH-PhIP on cells are largely due to its ability to form DNA adducts, which can lead to mutations and potentially contribute to carcinogenesis. In addition, N2-OH-PhIP has been shown to cause a reduction in the average fork speed in cells, indicating that it can induce replication stress.
Molecular Mechanism
The molecular mechanism of N2-OH-PhIP involves its conversion to reactive metabolites that can form covalent bonds with DNA. This is believed to occur through the cleavage of the sulfate and acetate groups from N2-acetoxy-PhIP and N2-sulfonyloxy-PhIP, forming nitrenes and/or nitrenium ions.
Temporal Effects in Laboratory Settings
The effects of N2-OH-PhIP can change over time in laboratory settings. For example, it has been shown that PhIP and its metabolites are stable in diluted urine for at least 22 hours when stored at 2–8 °C.
Dosage Effects in Animal Models
The effects of N2-OH-PhIP can vary with dosage in animal models. For instance, in mice that received 200 mg/kg PhIP via oral gavage, numerous metabolites of PhIP, including N2-OH-PhIP, were detected in urine.
Metabolic Pathways
N2-OH-PhIP is involved in several metabolic pathways. It is formed from PhIP via N-hydroxylation, and can then be converted to N2-acetoxy-PhIP and N2-sulfonyloxy-PhIP. These metabolites can then undergo reactions to form reactive species that can bind to DNA.
Transport and Distribution
The transport and distribution of N2-OH-PhIP within cells and tissues involve several transporters. For example, the ATP-binding cassette (ABC) transporters Mdr1a/1b, Bcrp1, and Mrp2 have been suggested to contribute to the biliary excretion of N2-OH-PhIP, while Mrp3 may contribute to its sinusoidal secretion.
Biological Activity
2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as N-OH-PhIP, is a significant metabolite of the heterocyclic amine 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP). This compound is primarily formed during the cooking of meat and has been implicated in the development of various cancers, particularly colorectal cancer. Its biological activity is characterized by mutagenicity and potential carcinogenicity, which are mediated through metabolic activation pathways.
Metabolic Activation
The activation of N-OH-PhIP occurs primarily in the liver through cytochrome P450 enzymes, particularly CYP1A2. This metabolic process involves N-hydroxylation followed by further transformations that lead to the formation of reactive electrophiles capable of binding to DNA. The following table summarizes the key metabolic pathways involved in the activation of N-OH-PhIP:
| Metabolic Pathway | Description |
|---|---|
| N-Hydroxylation | Conversion of PhIP to N-OH-PhIP via CYP1A2. |
| Acetylation | Formation of N-acetoxy-PhIP, a highly reactive electrophile that can form DNA adducts. |
| Glucuronidation | Detoxification pathway where N-OH-PhIP is conjugated to glucuronic acid, reducing its mutagenic potential. |
| Sulfation | Similar detoxification process as glucuronidation but involves sulfate groups. |
Biological Activity and Toxicity
N-OH-PhIP exhibits significant biological activity through its ability to form DNA adducts, which are crucial in the initiation of carcinogenesis. Studies have demonstrated that exposure to this compound can lead to cytotoxic effects and DNA damage in various cell types.
Case Studies
- Human Prostate Cells : A study assessed the cytotoxic effects of N-OH-PhIP on human prostate cells using an MTT assay. Results indicated that treatment with N-OH-PhIP led to a dose-dependent decrease in cell viability, highlighting its potential role in prostate cancer development .
- In Vivo Studies : In rats administered with PhIP, approximately 1% of the dose was excreted as 5-hydroxy-PhIP within 24 hours, demonstrating that this metabolite can serve as a urinary biomarker for PhIP exposure .
Formation of DNA Adducts
N-OH-PhIP can form several types of DNA adducts through its reactive intermediates:
| Adduct Type | Description |
|---|---|
| N2-(deoxyguanosin-8-yl)-PhIP | Formed when N-OH-PhIP reacts with deoxyguanosine, indicating direct interaction with DNA. |
| N2-(guanosin-8-yl)-PhIP | Another significant adduct formed through similar mechanisms as above. |
| PhIP-xanthine | A product resulting from further metabolism and interaction with other cellular components. |
Biomarkers and Detection
The identification of 5-hydroxy-PhIP as a urinary biomarker provides a non-invasive method for assessing exposure to PhIP and its metabolites. This biomarker can be utilized in epidemiological studies to establish correlations between dietary intake of cooked meats and cancer incidence.
Scientific Research Applications
Toxicological Research
Carcinogenicity Studies
2-Hydroxyamino-PhIP is primarily studied for its potential carcinogenic effects. As a metabolite of PhIP, it forms DNA adducts that can lead to mutations and cancer development. Research has demonstrated that the compound can induce tumors in animal models, particularly in the colon and mammary glands. Studies have shown that dietary components can influence the formation of these adducts, highlighting the importance of food chemistry in cancer risk assessment .
DNA Adduct Formation
The formation of DNA adducts by 2-Hydroxyamino-PhIP is a crucial area of study. These adducts are formed through N-hydroxylation and subsequent reactions with cellular macromolecules. Understanding this process aids in elucidating the mechanisms of chemical carcinogenesis and the role of dietary factors in modulating cancer risk .
Pharmacological Applications
Anticancer Research
The compound is also investigated for its potential therapeutic applications. Although primarily recognized for its carcinogenic properties, some studies explore its role in cancer treatment strategies. For instance, derivatives of imidazo[4,5-b]pyridines have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation .
Drug Development
Research into 2-Hydroxyamino-PhIP has led to the synthesis of novel compounds that demonstrate enhanced biological activity compared to their parent structures. These derivatives are being explored for their potential as pharmaceutical intermediates or lead compounds in drug discovery programs targeting various diseases, including cancer and bacterial infections .
Environmental Impact Studies
Food Safety and Toxicology
Given that 2-Hydroxyamino-PhIP is formed during the cooking of protein-rich foods, it has significant implications for food safety. Studies have focused on how different cooking methods affect the levels of this compound in food products and subsequent human exposure. Understanding these dynamics is essential for developing guidelines to minimize risk associated with dietary intake of carcinogens .
Biomarkers for Exposure Assessment
As a biomarker for exposure to PhIP, 2-Hydroxyamino-PhIP is used in epidemiological studies to assess dietary risks linked to cancer. Its presence in biological samples can indicate exposure levels and help correlate dietary habits with cancer incidence rates .
Case Studies and Research Findings
Preparation Methods
Metabolic Activation in Hepatic Systems
N-hydroxy-PhIP is primarily synthesized in vitro through the metabolic activation of PhIP by cytochrome P450 enzymes, particularly CYP1A2. This two-step process involves:
- N-Hydroxylation : CYP1A2 catalyzes the oxidation of PhIP’s exocyclic amine group to form N-hydroxy-PhIP.
- Esterification : Phase II enzymes (e.g., sulfotransferases or acetyltransferases) convert N-hydroxy-PhIP into reactive esters that form DNA adducts.
Experimental Protocol :
- Incubation Conditions : PhIP (0.1–1 mM) is incubated with liver microsomes (human or rodent) in the presence of NADPH (1 mM) at 37°C for 30–60 minutes.
- Inhibition Studies : The CYP1A2 inhibitor furafylline completely blocks N-hydroxy-PhIP formation, confirming enzyme specificity.
- Yield : Human liver microsomes produce N-hydroxy-PhIP at a rate of 0.8–1.2 nmol/min/mg protein, with <5% conversion efficiency.
Limitations :
- Low scalability due to enzymatic instability.
- Requires specialized equipment for microsome isolation.
Chemical Synthesis from PhIP Precursors
Direct Hydroxylation of PhIP
Chemical hydroxylation of PhIP’s amine group offers a scalable route to N-hydroxy-PhIP.
Reagents :
- PhIP (1 equiv)
- Hydroxylamine-O-sulfonic acid (2 equiv)
- Sodium acetate buffer (pH 4.5)
Procedure :
- PhIP is dissolved in sodium acetate buffer (0.1 M).
- Hydroxylamine-O-sulfonic acid is added dropwise at 25°C.
- The mixture is stirred for 12 hours, followed by extraction with ethyl acetate.
Yield : 40–50% after purification via silica gel chromatography.
Multi-Step Synthesis from 2,3-Diaminopyridine
A six-step route constructs the imidazo[4,5-b]pyridine core before introducing the hydroxyamino group:
- Ring Formation : 2,3-Diaminopyridine reacts with N-dichloromethylene-p-toluenesulfonamide to form 2-aminoimidazo[4,5-b]pyridine.
- Methylation : Treatment with methyl iodide introduces the 1-methyl group.
- Suzuki Coupling : Phenylboronic acid is coupled to position 6 using Pd(PPh₃)₄.
- Hydroxylation : The exocyclic amine is oxidized with mCPBA (meta-chloroperbenzoic acid) to yield N-hydroxy-PhIP.
Optimization Notes :
- Suzuki coupling achieves >90% regioselectivity for the 6-phenyl group.
- Final hydroxylation requires anhydrous conditions to prevent over-oxidation.
Overall Yield : 6% (six steps).
Comparative Analysis of Preparation Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Enzymatic (CYP1A2) | <5% | Biologically relevant; no byproducts | Low scalability; requires microsomes |
| Direct Hydroxylation | 40–50% | Simple; single-step | Moderate purity; solvent waste |
| Multi-Step Synthesis | 6% | High purity; structural control | Labor-intensive; costly reagents |
Purification and Characterization
Analytical Confirmation
- LC-ESI/ITMS : Retention time = 8.2 min; m/z 241.1 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-7), 7.65 (m, 5H, phenyl), 5.42 (s, 1H, NHOH).
Industrial and Research Applications
Biomarker Development
Urinary excretion of N-hydroxy-PhIP in rats (0.88% of dose at 24 h) supports its use as a biomarker for PhIP exposure. Human studies detect N-hydroxy-PhIP in urine after cooked meat consumption, validating its role in biomonitoring.
Toxicological Studies
N-hydroxy-PhIP’s DNA adducts (e.g., N²-(deoxyguanosin-8-yl)-PhIP) are quantified via ³²P-postlabeling to assess genotoxic risk.
Q & A
Q. What experimental models are most effective for studying the formation mechanisms of HONH-PhIP?
Methodological Answer: In vitro systems simulating thermal food processing are widely used. These involve heating precursors like creatinine, phenylalanine, and aldehydes (e.g., phenylacetaldehyde) at 150–200°C for 1–2 hours. Model systems are analyzed via HPLC or LC-MS to quantify HONH-PhIP formation. Key variables include pH, reactant molar ratios, and lipid oxidation products (e.g., 4-oxo-2-nonenal), which accelerate formation by acting as catalysts .
Q. Which analytical techniques are validated for quantifying HONH-PhIP in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., using deuterated PhIP as an internal standard) is the gold standard. For adduct detection (e.g., DNA or protein adducts), high-resolution mass spectrometry (HRMS) combined with enzymatic digestion protocols is recommended. Detection limits as low as 0.1 pg/mL have been reported in human serum .
Q. What are the primary metabolic pathways converting PhIP to HONH-PhIP?
Methodological Answer: Cytochrome P450 enzymes (CYP1A2) catalyze PhIP’s N-hydroxylation to form HONH-PhIP. In vitro studies using human liver microsomes or recombinant CYP isoforms under controlled oxygen tension (5% CO₂) are standard. Kinetic parameters (Km, Vmax) are determined via Michaelis-Menten plots, with typical Km values ranging from 10–50 µM .
Advanced Research Questions
Q. How can contradictory data on HONH-PhIP’s reactivity in varying pH environments be reconciled?
Methodological Answer: Discrepancies arise from differences in experimental conditions (e.g., pH 5.0 vs. 7.4). To address this, conduct pH-controlled incubations with HONH-PhIP and biomolecules (e.g., deoxyguanosine) at 37°C. Use kinetic trapping agents like glutathione to stabilize intermediates. Conflicting adduct yields may reflect competing pathways (e.g., hydrolysis vs. covalent binding), which can be modeled via time-course HPLC analysis .
Q. What strategies resolve discrepancies between in vitro and in vivo HONH-PhIP adduct formation rates?
Methodological Answer: Cross-validate findings using physiologically relevant models:
- Ex vivo systems : Human hepatocytes or organoids exposed to PhIP under flow conditions.
- In silico modeling : Molecular dynamics simulations to predict adduct stability in cellular environments. Discrepancies often stem from in vitro systems lacking detoxification pathways (e.g., N-acetyltransferases) present in vivo .
Q. How does lipid peroxidation influence HONH-PhIP’s mutagenic potential in complex matrices?
Methodological Answer: Lipid oxidation products (e.g., malondialdehyde) enhance HONH-PhIP’s reactivity by forming secondary DNA adducts. Design experiments comparing mutagenicity in:
- Lipid-rich matrices : Cooked meat models with varying polyunsaturated fatty acid content.
- Antioxidant-supplemented systems : Additions of naringenin or ascorbic acid to assess inhibition. Mutagenicity is quantified via Ames tests (TA98 strain) or comet assays .
Methodological Challenges and Data Interpretation
Q. What controls are critical when measuring HONH-PhIP in thermally processed foods?
Methodological Answer:
Q. How can researchers optimize LC-MS parameters for HONH-PhIP detection in low-abundance samples?
Methodological Answer:
- Ionization : Electrospray ionization (ESI+) with optimized cone voltage (20–30 V) and desolvation temperature (350°C).
- Fragmentation : Use collision-induced dissociation (CID) with argon gas, targeting precursor ion m/z 225 → product ions m/z 134 and 91.
- Sample cleanup : Solid-phase extraction (C18 columns) to reduce matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
